N-Desmethyl Zopiclone-d8 Hydrochloride
CAS No.: 1189719-74-1
Cat. No.: VC0196739
Molecular Formula: C16H8Cl2N6O3D8
Molecular Weight: 419.29
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1189719-74-1 |
---|---|
Molecular Formula | C16H8Cl2N6O3D8 |
Molecular Weight | 419.29 |
IUPAC Name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H/i5D2,6D2,7D2,8D2; |
SMILES | C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |
Appearance | Solid |
Chemical Properties and Structure
Molecular Identity and Characteristics
N-Desmethyl Zopiclone-d8 Hydrochloride is identified by CAS number 1189719-74-1. Its molecular formula is C16H8Cl2N6O3D8, indicating the presence of eight deuterium atoms replacing hydrogen in strategic positions of the molecule. The compound has a molecular weight of 419.29 g/mol. The deuteration pattern is specifically designed to maximize stability and minimize hydrogen-deuterium exchange in analytical applications.
The full chemical name is Piperazine-1-carboxylic Acid 6-(5-Chloro-pyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5yl Ester hydrochloride, reflecting its structural complexity and relationship to the parent compound zopiclone .
Structural Features
The compound retains the core structural elements of zopiclone while lacking one methyl group from the piperazine ring (hence "N-desmethyl") and incorporating deuterium atoms. The structure includes a pyrrolo[3,4-b]pyrazine system connected to a chloropyridine and a piperazine carboxylic acid ester group. The eight deuterium atoms are strategically positioned to maintain stability while providing the necessary mass difference for analytical differentiation .
Table 1: Key Chemical Properties of N-Desmethyl Zopiclone-d8 Hydrochloride
Property | Value |
---|---|
CAS Number | 1189719-74-1 |
Molecular Formula | C16H8Cl2N6O3D8 |
Molecular Weight | 419.29 g/mol |
Purity | Typically 95% by HPLC; 98% atom D |
Physical State | Solid |
Solubility | Soluble in polar organic solvents |
Deuterium Incorporation | 8 atoms |
Synthesis and Applications
Synthetic Routes
The synthesis of N-Desmethyl Zopiclone-d8 Hydrochloride involves specialized deuteration processes where hydrogen atoms are selectively replaced with deuterium. While specific synthetic routes may vary, they typically involve deuteration of N-Desmethyl Zopiclone followed by conversion to the hydrochloride salt for stability. The procedures typically require careful control of reaction conditions to ensure high deuterium incorporation and minimal impurities.
Advanced techniques in isotopic labeling are employed to achieve the desired deuteration pattern. The synthesis must be carefully controlled to ensure proper positioning of the deuterium atoms, which is critical for the compound's analytical utility. The final hydrochloride salt formation improves stability and solubility characteristics for laboratory applications.
Analytical Applications
N-Desmethyl Zopiclone-d8 Hydrochloride serves as an essential reference standard in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. Its primary function is to provide a reliable internal standard for the quantification of N-desmethyl zopiclone in biological samples, enabling accurate pharmacokinetic studies and therapeutic drug monitoring .
The compound is particularly valuable in metabolite identification studies, where it serves as a reference standard for confirming the presence and concentration of N-desmethyl zopiclone. Its distinct isotopic signature makes it ideal for these applications, allowing for clear differentiation from endogenous compounds and other metabolites with similar structures .
Environmental Monitoring
Beyond clinical applications, N-Desmethyl Zopiclone-d8 Hydrochloride has been utilized in environmental monitoring studies. It has been employed in the analysis of sewage water samples to detect and quantify pharmaceutical compounds, providing important data on drug consumption patterns and environmental contamination. The compound's stability and distinctive mass spectrum make it well-suited for these challenging environmental analyses .
Pharmacological Activity
Pharmacokinetics and Metabolism
Analytical Methods and Detection
Chromatographic Techniques
N-Desmethyl Zopiclone-d8 Hydrochloride is commonly analyzed using liquid chromatography techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are frequently employed for separation, often coupled with mass spectrometry for detection and quantification. These techniques allow for high sensitivity and specificity in complex biological matrices .
Specific chromatographic conditions have been developed to optimize the separation of zopiclone and its metabolites, including N-desmethyl zopiclone. These typically involve C18 columns, gradient elution with mobile phases containing organic modifiers, and careful pH control to maintain compound stability and achieve optimal peak shapes .
Mass Spectrometric Detection
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), represents the gold standard for detection and quantification of N-Desmethyl Zopiclone-d8 Hydrochloride. The deuterated compound exhibits characteristic fragmentation patterns that distinguish it from the non-deuterated metabolite, enabling specific identification and accurate quantification even in complex samples .
Multiple reaction monitoring (MRM) is commonly employed for quantitative analysis, targeting specific precursor-to-product ion transitions. The deuterated compound typically shows a mass shift of 8 Da compared to non-deuterated N-desmethyl zopiclone in its precursor and product ions, making it readily distinguishable while maintaining similar chromatographic behavior .
Sample Preparation Techniques
Effective sample preparation is crucial for accurate analysis of N-Desmethyl Zopiclone-d8 Hydrochloride in biological and environmental samples. Various extraction techniques have been employed, including liquid-liquid extraction, solid-phase extraction, and more specialized approaches like hollow fiber liquid-phase microextraction .
The choice of sample preparation technique depends on the sample matrix and the required sensitivity. For environmental samples such as sewage water, filtration steps are typically incorporated before extraction to remove particulates. Optimization of pH during sample preparation is particularly important for zopiclone metabolites to ensure stability and extraction efficiency .
Research Applications and Case Studies
Pharmaceutical Research Applications
N-Desmethyl Zopiclone-d8 Hydrochloride has been extensively used in pharmaceutical research to study the metabolism and pharmacokinetics of zopiclone. Its role as a stable isotope-labeled internal standard has enabled more accurate quantification in clinical studies, contributing to better understanding of zopiclone's behavior in diverse patient populations.
The compound has been particularly valuable in studies investigating drug-drug interactions, where accurate quantification of metabolites is essential for understanding the mechanisms and clinical significance of observed interactions. By providing precise measurement capabilities, it has contributed to safer prescribing practices.
Environmental Monitoring Studies
Beyond clinical applications, N-Desmethyl Zopiclone-d8 Hydrochloride has been employed in environmental studies examining the presence of pharmaceuticals in wastewater and surface waters. These studies help assess the environmental impact of pharmaceutical consumption and the effectiveness of water treatment processes .
Research has utilized the compound as a reference standard in methods for monitoring zopiclone and its metabolites in sewage treatment plants. Such studies provide valuable data on community-wide drug consumption patterns and environmental persistence of these compounds .
Method Development Case Studies
Several analytical method development case studies have utilized N-Desmethyl Zopiclone-d8 Hydrochloride. One notable example involved optimization of pH conditions for extraction and chromatographic separation, demonstrating the importance of pH control for achieving reliable results when analyzing zopiclone metabolites .
Another significant application has been in the development of multi-analyte methods capable of simultaneously detecting and quantifying multiple benzodiazepines and related compounds, including zopiclone and its metabolites. These methods represent important advances in both clinical and forensic toxicology .
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